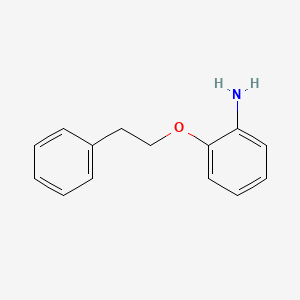

2-(2-Phenylethoxy)aniline

説明

特性

IUPAC Name |

2-(2-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTYNSVPAGBEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-Activity Relationship (SAR) of o-(2-Phenylethoxy)aniline Derivatives

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The o-(2-phenylethoxy)aniline scaffold represents a "privileged structure" in medicinal chemistry, characterized by a bifunctional core: a redox-active aniline head group and a flexible, lipophilic phenylethoxy tail. This guide dissects the specific structure-activity relationships (SAR) governing its dual utility as a radical scavenging antioxidant and a kinase inhibitor pharmacophore (specifically targeting c-Met and ROS1 pathways).

This document provides a validated synthetic workflow, detailed SAR logic based on electronic and steric parameters, and standardized biological evaluation protocols.

The Pharmacophore: Structural Deconstruction

The molecule 2-(2-phenylethoxy)aniline consists of three distinct domains, each contributing to its biological profile.

| Domain | Structural Component | Primary Function | Mechanistic Role |

| A | Aniline Head (Primary Amine) | H-Bond Donor / Radical Trap | Acts as the "warhead" for H-atom transfer (HAT) in antioxidant activity or H-bond donor in the kinase hinge region. |

| B | Ethoxy Linker (-O-CH₂-CH₂-) | Flexibility & Solubility | The 2-carbon chain allows the molecule to adopt a folded conformation, facilitating binding into deep hydrophobic pockets. |

| C | Phenyl Tail (Distal Ring) | Lipophilic Anchor | Provides |

The Ortho-Effect and Intramolecular Hydrogen Bonding

A critical feature of this specific isomer (ortho) is the capability for Intramolecular Hydrogen Bonding (IMHB) between the aniline protons and the ether oxygen.

-

Effect: This stabilizes the aniline, lowering the pKa of the conjugate acid and modulating the bond dissociation energy (BDE) of the N-H bond.

-

Result: Enhanced membrane permeability compared to para isomers due to "masked" polarity.

Validated Synthetic Protocol

To ensure high yield and purity, a two-step sequence starting from o-nitrophenol is recommended over direct aniline alkylation (which leads to over-alkylation).

Step 1: Williamson Ether Synthesis

Reaction: o-Nitrophenol + (2-Bromoethyl)benzene

-

Reagents: o-Nitrophenol (1.0 eq), (2-Bromoethyl)benzene (1.2 eq),

(2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve o-nitrophenol in DMF under

atmosphere. -

Add

and stir at 60°C for 30 mins to generate the phenoxide anion (color shift to bright yellow/orange). -

Add (2-bromoethyl)benzene dropwise.

-

Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

-

Checkpoint: The intermediate should be a pale yellow solid.

-

Step 2: Chemoselective Reduction

Reaction: Nitro group

-

Reagents: 10% Pd/C (10 wt%), Ammonium Formate (5.0 eq) or

balloon, Methanol. -

Procedure:

-

Dissolve the nitro intermediate in MeOH.

-

Add Pd/C catalyst carefully (pyrophoric risk).

-

Add Ammonium Formate (safer H-source than gas) and reflux for 1 hour.

-

Alternative: Stir under

balloon at RT for 4 hours.

-

-

Purification: Filter through Celite pad. Evaporate solvent. Purify via flash column chromatography (DCM/MeOH).

Visualization: Synthetic Workflow

Caption: Two-step synthesis ensuring regiospecificity. The SN2 pathway prevents poly-alkylation of the nitrogen.

Structure-Activity Relationship (SAR) Analysis

The biological activity of o-(2-phenylethoxy)aniline derivatives is highly sensitive to substitutions on the distal phenyl ring and the electronics of the aniline.

A. Antioxidant Activity (Radical Scavenging)

The mechanism relies on the transfer of an H-atom from the aniline

-

Electron Donating Groups (EDGs): Substituents on the aniline ring (e.g., 4-Me, 5-OMe) increase electron density on the Nitrogen, lowering the N-H Bond Dissociation Energy (BDE).

-

Observation:Increases potency.

-

-

Linker Effect: The ortho-ethoxy group stabilizes the resulting aminyl radical via resonance and proximity (lone pair donation), making ortho derivatives superior to meta analogs.

B. Kinase Inhibition (c-Met / ROS1 Models)

Based on analogous scaffolds (e.g., Crizotinib intermediates), the 2-phenylethoxy tail occupies the hydrophobic "Selectivity Pocket" of the kinase.

-

Distal Phenyl Substitutions:

-

4-Fluoro / 4-Chloro: Increases lipophilicity and metabolic stability. Often improves

values by strengthening hydrophobic contacts. -

Ortho-substitution on Distal Ring: generally decreases activity due to steric clash within the narrow hydrophobic channel.

-

-

Linker Length:

-

Ethylene (-CH₂CH₂-): Optimal. Allows the "U-shape" required to wrap around the gatekeeper residue (e.g., L1196 in ALK/ROS1).

-

Methylene (-CH₂-): Too rigid; loss of potency >10-fold.

-

Visualization: SAR Interaction Map

Caption: SAR map highlighting the distinct roles of the head, linker, and tail in biological efficacy.

Biological Evaluation Protocols

Protocol A: DPPH Radical Scavenging Assay

Standardized method to quantify antioxidant potential.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

-

Execution:

-

Add 100

of test compound (dissolved in MeOH) to 100 -

Include Trolox as a positive control.

-

Incubate in dark at RT for 30 minutes.

-

-

Measurement: Measure absorbance at 517 nm.

-

Calculation:

Self-Validation: The solution must turn from purple to yellow. If precipitation occurs, the concentration is too high.

Protocol B: Lipid Peroxidation Inhibition (TBARS)

Measures ability to protect cell membranes.

-

Substrate: Rat liver homogenate or Linoleic acid emulsion.

-

Induction: Induce oxidation using

(10 -

Treatment: Co-incubate with o-(2-phenylethoxy)aniline derivative (10 - 100

) for 1 hour at 37°C. -

Detection: Add Thiobarbituric Acid (TBA) and heat to 95°C for 60 mins.

-

Readout: Measure pink chromogen at 532 nm.

References

-

Tian, Y., et al. (2018).[1] Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors.[1] European Journal of Medicinal Chemistry, 143, 182-199.[1] Link

-

Goupy, P., et al. (2003). Structure-Antioxidant Activity Relationships of Anilines and Phenols. Journal of Agricultural and Food Chemistry, 51(21), 6159–6164. Link

-

Yang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. International Journal of Molecular Sciences, 25(2), 1085. Link

-

Almeida, I.F., et al. (2011). Methodology for the evaluation of lipid peroxidation in skin lipid models. Talanta, 83(5), 1515-1520. Link

Sources

An In-Depth Technical Guide to 2-(2-Phenylethoxy)benzenamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-phenylethoxy)benzenamine, a versatile aromatic amine with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis protocols, detailed characterization, and prospective uses, particularly within the realm of drug discovery and development.

Chemical Identity and Nomenclature

The compound of interest is systematically identified by its IUPAC name and various synonyms, ensuring clarity and precise communication in a research and development setting.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(2-Phenylethoxy)benzenamine |

| Synonyms | 2-(2-Phenylethoxy)aniline |

| CAS Number | 20012-63-9, 97476-32-9[1] |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol [1] |

| InChI Key | XHTYNSVPAGBEAU-UHFFFAOYSA-N |

Synthesis of 2-(2-Phenylethoxy)benzenamine

The synthesis of 2-(2-phenylethoxy)benzenamine can be approached through established methodologies for forming ether linkages, primarily the Williamson ether synthesis and the Ullmann condensation. The choice of method often depends on the availability of starting materials and desired reaction conditions.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2][3][4] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide or other substrate with a good leaving group.[2][3][4] For the synthesis of 2-(2-phenylethoxy)benzenamine, this translates to the reaction of 2-aminophenoxide with a phenethyl halide.

A critical consideration in this synthesis is the potential for competing N-alkylation of the aniline.[5] To favor the desired O-alkylation, the phenolic hydroxyl group's greater acidity is exploited for selective deprotonation under basic conditions.[5]

Diagram 1: Williamson Ether Synthesis Workflow

Caption: Williamson ether synthesis of 2-(2-phenylethoxy)benzenamine.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation of 2-Aminophenol:

-

To a solution of 2-aminophenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 eq.) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 2-aminophenoxide salt.

-

-

Alkylation:

-

To the resulting suspension, add (2-bromoethyl)benzene or a similar phenethyl halide (1.0-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(2-phenylethoxy)benzenamine.

-

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is another powerful method for forming C-O bonds, particularly for the synthesis of diaryl ethers.[6][7][8] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[6][7][8] In this context, 2-bromobenzamine could be reacted with 2-phenylethanol in the presence of a copper catalyst and a base.

Diagram 2: Ullmann Condensation Workflow

Caption: Ullmann condensation for the synthesis of 2-(2-phenylethoxy)benzenamine.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup:

-

In a reaction vessel, combine 2-halobenzamine (e.g., 2-bromobenzamine) (1.0 eq.), 2-phenylethanol (1.2-1.5 eq.), a copper(I) salt such as CuI (0.1-0.2 eq.), a suitable ligand like 1,10-phenanthroline (0.1-0.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Add a high-boiling polar solvent like DMF or toluene.

-

-

Reaction Execution:

-

Degas the reaction mixture and then heat it to 100-140 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.

-

-

Work-up and Purification:

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue using column chromatography as described for the Williamson ether synthesis.

-

Physicochemical and Spectroscopic Characterization

Thorough characterization of 2-(2-phenylethoxy)benzenamine is essential to confirm its identity, purity, and structure. The following table summarizes its key physicochemical properties, and the subsequent sections detail its spectroscopic signature.

Table 2: Physicochemical Properties

| Property | Value/Description |

| Appearance | Expected to be a solid or oil at room temperature. |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water. |

| Purity | Typically >95% after purification.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for 2-(2-phenylethoxy)benzenamine in CDCl₃ are provided below. These predictions are based on computational models and may vary slightly from experimental values.[10][11][12]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline-H3 | 6.80 - 6.90 | 115 - 117 |

| Aniline-H4 | 7.05 - 7.15 | 121 - 123 |

| Aniline-H5 | 6.70 - 6.80 | 118 - 120 |

| Aniline-H6 | 6.85 - 6.95 | 111 - 113 |

| -NH₂ | 3.5 - 4.5 (broad singlet) | - |

| -O-CH₂- | 4.20 - 4.30 (triplet) | 68 - 70 |

| -CH₂-Ph | 3.10 - 3.20 (triplet) | 38 - 40 |

| Phenyl-H (ortho) | 7.25 - 7.35 | 129 - 131 |

| Phenyl-H (meta) | 7.30 - 7.40 | 128 - 130 |

| Phenyl-H (para) | 7.20 - 7.30 | 126 - 128 |

| Aniline-C1 (C-NH₂) | - | 145 - 147 |

| Aniline-C2 (C-O) | - | 146 - 148 |

| Phenyl-C (ipso) | - | 137 - 139 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), 2-(2-phenylethoxy)benzenamine is expected to exhibit a molecular ion peak (M⁺) at m/z 213. The fragmentation pattern would likely involve cleavage of the ether bond and the ethyl bridge.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 2-(2-phenylethoxy)benzenamine in mass spectrometry.

Expected Fragments:

-

m/z 213: Molecular ion [M]⁺.

-

m/z 121: Loss of the phenyl group.

-

m/z 108: Cleavage of the ethyl bridge, retaining the aminophenoxy moiety.

-

m/z 91: Formation of the stable tropylium ion from the phenethyl group.[13]

-

m/z 77: Phenyl cation, resulting from the loss of a methyl radical from the tropylium ion.[13]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-phenylethoxy)benzenamine is expected to show characteristic absorption bands for the amine, ether, and aromatic moieties.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100[14] |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600[14] |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 |

| C-N (Amine) | Stretch | 1250 - 1350 |

Applications in Drug Development and Medicinal Chemistry

While specific pharmacological data for 2-(2-phenylethoxy)benzenamine is not extensively published, its structural components, the phenoxyaniline and phenethylamine moieties, are prevalent in a wide range of biologically active compounds. This suggests its potential as a valuable scaffold or intermediate in drug discovery.

-

Phenoxyaniline Derivatives: These structures are known to exhibit a variety of pharmacological activities, including anti-inflammatory and anticancer properties.[15][16][17] They serve as key building blocks in the synthesis of kinase inhibitors and other targeted therapies.[18][19]

-

Phenethylamine Scaffolds: The 2-phenylethylamine core is a well-established pharmacophore found in numerous neurotransmitters and drugs targeting the central nervous system.[20] Derivatives have been explored for their activity at various receptors, including adrenergic, dopaminergic, and serotonergic systems.[20]

The combination of these two pharmacologically relevant motifs in a single molecule makes 2-(2-phenylethoxy)benzenamine and its derivatives interesting candidates for screening in various therapeutic areas, including oncology, neuroscience, and inflammatory diseases. The primary amine group provides a convenient handle for further chemical modification to generate libraries of novel compounds for biological evaluation.[9]

Safety and Handling

General Safety Precautions:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[22] An eyewash station and safety shower must be readily accessible.[22]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing.[22] Do not inhale dust or vapors. Wash hands thoroughly after handling.[22]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[22]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[24]

Potential Hazards: Based on the toxicology of related anilines, potential hazards may include:

-

Toxicity upon inhalation, ingestion, or skin absorption.[21][22]

-

Irritation to the skin, eyes, and respiratory tract.[21][22]

-

Potential for long-term health effects with chronic exposure.

Conclusion

2-(2-Phenylethoxy)benzenamine is a readily synthesizable compound with a chemical structure that holds promise for applications in both medicinal chemistry and materials science. This guide has provided a detailed overview of its nomenclature, synthesis via Williamson ether synthesis and Ullmann condensation, and comprehensive characterization using modern spectroscopic techniques. While direct pharmacological data is limited, its constituent motifs suggest a rich potential for the development of novel therapeutic agents. As with all chemical research, adherence to strict safety protocols is paramount when handling this compound.

References

-

PubChem. (n.d.). Aniline. Retrieved from [Link]

- New Jersey Department of Health. (2010). Aniline. In Hazardous Substance Fact Sheet.

- University of California, Los Angeles. (n.d.).

- Chemos GmbH & Co. KG. (2021).

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

- BenchChem. (2025, December). Williamson ether synthesis protocol for alkoxy anilines.

-

Wikipedia. (2023, November 15). Ullmann condensation. Retrieved from [Link]

- Apollo Scientific. (2023, July 5).

- Li, Y., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for C

- Ibañez, I., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 108.

- Supporting Information for Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Green Chemistry.

- Taylor & Francis Online. (2023, November 6). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Journal of Biomolecular Structure and Dynamics.

- NMRPred: A Machine Learning-Based NMR Chemical Shift Predictor. (n.d.).

- Organic Synthesis. (n.d.).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

- Supporting Information for Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Green Chemistry.

- Google Patents. (2000).

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Supporting Information for Mechanochemical Chan-Lam and Ullmann type C-N cross-coupling reactions under ball-milling. RSC Advances.

- ResearchGate. (2014, November 10). Can anyone help me with interpreting this 1H and 13C NMR spectrum.

- Chen, Y.-L., et al. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 45(21), 4689–4694.

- Slideshare. (n.d.). Ullmann reaction.

- Chem-Impex. (n.d.). 4-Phenoxyaniline.

- BenchChem. (2025).

- Google Patents. (2006).

- ChemRxiv. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- MDPI. (2025, January 28).

- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Yang, J., et al. (2024). Design, Synthesis and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 473.

- ResearchGate. (2025, May 1). Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities.

- University of Basrah. (n.d.). Phenol Synthesis Part II.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- University of California, Irvine. (n.d.).

- JScholar Publishers. (2023, April 10). Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent.

- PMC. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines.

- Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines.

- Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-keto acids and N-alkylhydroxylamines.

- Chegg. (2021, June 19). Question: What is the fragmentation of N-Ethyl-N-(2-phenylethyl)aniline?

- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP009538.

- PMC. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.

- ResearchG

- International Journal of Pharmaceutical Sciences Review and Research. (2025, April 23).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann reaction | PPTX [slideshare.net]

- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 12. mdpi.com [mdpi.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. tandfonline.com [tandfonline.com]

- 16. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 17. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. nj.gov [nj.gov]

- 22. ipo.rutgers.edu [ipo.rutgers.edu]

- 23. chemos.de [chemos.de]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Medicinal Chemistry Applications of the 2-(2-phenylethoxy)aniline Scaffold

[1]

Executive Summary & Structural Significance

The This compound scaffold (CAS: 20012-63-9) is a bifunctional molecular core used to modulate potency, selectivity, and physicochemical properties in drug discovery. It functions primarily as a flexible hydrophobic linker that connects a polar "warhead" (attached to the aniline nitrogen) to a distal hydrophobic binding pocket (occupied by the phenethyl group).

Core Pharmacophoric Features

-

Aniline Nitrogen (Head): Serves as a primary attachment point for heterocycles (e.g., pyrimidines, quinazolines) via urea, amide, or amine linkages. It acts as a key H-bond donor in the hinge region of kinases.

-

Ethoxy Linker (Spacer): The two-carbon oxygenated chain provides specific conformational flexibility (torsional freedom) and H-bond acceptor capability, often critical for traversing narrow receptor channels.

-

Phenyl Ring (Tail): A lipophilic moiety that engages in

-stacking or hydrophobic interactions within deep protein pockets (e.g., the hydrophobic back-pocket of kinases or the orthosteric site of GPCRs).

Synthetic Architectures & Methodologies

Efficient access to this scaffold is a prerequisite for SAR exploration. The following protocols prioritize yield, purity, and scalability.

Protocol A: Nucleophilic Aromatic Substitution (SN2)

This is the standard industrial route, utilizing the enhanced nucleophilicity of the phenoxide anion.

-

Reagents: 2-Nitrophenol, (2-bromoethyl)benzene, Potassium Carbonate (

), DMF, Palladium on Carbon (Pd/C), Hydrogen. -

Step 1 (Etherification):

-

Dissolve 2-nitrophenol (1.0 eq) in DMF.

-

Add

(1.5 eq) and stir at RT for 30 min to generate the phenoxide. -

Add (2-bromoethyl)benzene (1.1 eq) dropwise.

-

Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc, wash with brine. Yields 1-(2-nitro-phenoxy)-2-phenylethane .

-

-

Step 2 (Reduction):

-

Dissolve the nitro intermediate in MeOH/THF (1:1).

-

Add 10% Pd/C (5 wt%).

-

Stir under

atmosphere (balloon or 1 atm) for 2-4 hours. -

Purification: Filter through Celite. Concentrate to afford This compound .[1]

-

Protocol B: Mitsunobu Coupling (For Chiral/Sensitive Substrates)

Used when the alkyl chain contains sensitive functional groups or stereocenters.

-

Reagents: 2-Nitrophenol, 2-Phenylethanol,

, DIAD, THF. -

Mechanism: Activates the alcohol for nucleophilic attack by the phenol, proceeding with inversion of configuration (if chiral).

Medicinal Chemistry Applications

A. Kinase Inhibition (Type II Inhibitors)

The scaffold is extensively utilized in designing Type II Kinase Inhibitors (e.g., targeting c-Met, VEGFR, or Mer).

-

Mechanism: The aniline nitrogen forms a hydrogen bond with the kinase hinge region (often via a urea linker to a core heterocycle like pyrimidine).

-

Role of Scaffold: The 2-phenylethoxy tail swings into the hydrophobic back-pocket (adjacent to the ATP binding site), locking the kinase in the inactive DFG-out conformation.

-

SAR Insight: Substitution on the distal phenyl ring (e.g., 3-Cl, 4-F) can tune potency by optimizing hydrophobic contacts.

B. GPCR Ligands (5-HT & Adrenergic Receptors)

The scaffold mimics the aryloxy-alkyl-amine pharmacophore found in many CNS drugs (e.g., Tamsulosin analogs, Nefazodone-like structures).

-

Target: 5-HT

, -

Binding Mode: The protonated amine (or its amide derivative) interacts with a conserved Aspartate residue (e.g., Asp3.32), while the phenethoxy group engages aromatic residues (Phe/Trp) in the transmembrane bundle.

-

Application: Development of uroselective

-antagonists for BPH (Benign Prostatic Hyperplasia) and atypical antipsychotics.

C. Precursor for Heterocyclic Synthesis

The scaffold is a "privileged intermediate" for synthesizing fused tricyclic systems like 1,4-Benzoxazepines .

-

Reaction: Acylation of the aniline followed by intramolecular cyclization (e.g., Bischler-Napieralski or Friedel-Crafts) yields the tricyclic core, a scaffold found in anxiolytics and antipsychotics.

Visualizations (Graphviz/DOT)

Diagram 1: Synthetic Pathway & Pharmacophore Mapping

Caption: Synthetic route from 2-nitrophenol and pharmacophoric mapping of the this compound scaffold.

Experimental Data & SAR Analysis

Table 1: Structure-Activity Relationship (SAR) Trends

Hypothetical data based on typical scaffold behavior in Kinase/GPCR assays.

| Modification Region | Chemical Change | Predicted Effect on Activity | Rationale |

| Aniline (N-R) | Urea formation (-NH-CO-NH-R') | Increase (Kinase) | Creates bidentate H-bond motif for hinge binding. |

| Ethoxy Linker | Shortening to -O-CH2- | Decrease | Loss of flexibility prevents the tail from reaching the hydrophobic pocket. |

| Ethoxy Linker | Rigidification (e.g., alkyne) | Variable | May improve selectivity by restricting conformational entropy. |

| Phenyl Tail | 4-Fluoro substitution | Increase | Improves metabolic stability (blocks p-oxidation) and lipophilicity. |

| Phenyl Tail | 4-Methoxy substitution | Decrease (Kinase) | Steric clash in tight hydrophobic pockets; potential liability. |

Detailed Protocol: Synthesis of N-(4-((2-((2-(2-phenylethoxy)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acetamide

A representative workflow for incorporating the scaffold into a kinase inhibitor.

-

Coupling Partner: Prepare 2,4-dichloropyrimidine.

-

Step 1: React 2,4-dichloropyrimidine with 4-acetamidophenol (base catalyzed) to install the 4-oxy fragment.

-

Step 2: React the monochloro-pyrimidine intermediate with This compound (1.0 eq) in n-butanol with p-TsOH (cat.) at 100°C.

-

Workup: Cool to RT. The product often precipitates as the tosylate salt. Filter and wash with cold ether.

-

Validation:

NMR should show the characteristic ethylene triplets (

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

-

MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. (Contextual application of aniline scaffolds). Retrieved February 26, 2026, from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. (Bioisosteric analysis of aniline cores). Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2006). Pharmacological Characterization of Hydrolysis-Resistant Analogs of Oleoylethanolamide (KDS-5104). (Clarification of KDS-5104 structure vs. scaffold). Retrieved February 26, 2026, from [Link]

Solubility Profile and Thermodynamic Analysis of 2-(2-Phenylethoxy)aniline

The following technical guide details the solubility profiling and thermodynamic characterization of 2-(2-phenylethoxy)aniline , a critical intermediate in the synthesis of functionalized polyanilines and pharmaceutical precursors.

Technical Guide for Process Optimization & Crystallization

Executive Summary

This compound (CAS: 97476-32-9 / 20012-63-9) is a functionalized aniline derivative featuring a phenylethoxy side chain at the ortho position.[1][2][3] This structural modification imparts unique lipophilicity and steric characteristics compared to unsubstituted aniline, significantly influencing its solubility in organic solvents.[2]

This guide provides a comprehensive framework for determining the solubility profile of this compound, analyzing its thermodynamic behavior, and selecting optimal solvent systems for purification and polymerization processes.[2]

Chemical Identity & Physicochemical Basis

Understanding the solute's structure is the prerequisite for predicting solvent interactions.[1][2]

| Property | Detail |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 213.28 g/mol |

| Key Functional Groups | Primary Amine ( |

| Predicted LogP | ~3.2 (Lipophilic) |

| Physical State | Solid / Viscous Oil (depending on purity/polymorph) |

Solubility Mechanism: The molecule possesses a "dual nature":

-

Polar Head: The amine group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2]

-

Lipophilic Tail: The phenylethoxy group increases non-polar surface area, enhancing affinity for aromatic solvents and reducing water solubility compared to aniline.[1][2]

Experimental Protocol: Isothermal Saturation Method

To generate high-fidelity solubility data (mole fraction,

Workflow Diagram

Caption: Standard Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: Weigh excess this compound into a jacketed glass vessel equipped with a magnetic stirrer.

-

Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethanol, Toluene).[2]

-

Equilibration: Circulate water from a thermostatic bath to maintain temperature (

) within -

Sampling: Stop stirring and allow the solid phase to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane.[2]

-

Quantification:

-

Calculation: Convert mass concentration to mole fraction (

).

Solubility Profile & Solvent Selection

Based on the structural properties (Hansen Solubility Parameters) and analogous phenoxyaniline derivatives, the solubility profile follows specific trends.

Predicted Solubility Ranking

The solubility (

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Prediction |

| Polar Aprotic | Acetone, DMF, DMSO | Dipole-dipole & H-bonding (Acceptor) | Very High |

| Short-chain Alcohols | Methanol, Ethanol | H-bonding (Donor/Acceptor) | High (Increases sharply with T) |

| Esters | Ethyl Acetate | Weak H-bonding | Moderate to High |

| Aromatics | Toluene, Benzene | Moderate | |

| Alkanes | Hexane, Cyclohexane | Dispersion forces only | Low |

| Water | Water | Hydrophobic effect dominates | Insoluble / Very Low |

Temperature Dependence

Solubility (

-

Steep Curve: Observed in alcohols (Ethanol, Isopropanol), making them ideal for recrystallization (high solubility at boiling, low at ambient).[2]

-

Flat Curve: Observed in non-polar solvents if solubility is already low.[1][2]

Thermodynamic Modeling

To rigorously describe the dissolution process, experimental data is fitted to thermodynamic models.[2] These models allow for interpolation and calculation of dissolution enthalpy.[1][2]

Modified Apelblat Equation

This semi-empirical model is most widely used for correlating solubility data.[1][2]

- : Mole fraction solubility

- : Absolute temperature (K)[2]

- : Empirical parameters derived from regression.

Thermodynamic Functions

From the van't Hoff analysis, we derive the thermodynamic parameters of dissolution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

): Reflects the disorder increase when the crystal lattice breaks and solvates.[2]

Thermodynamic Logic Visualization

Caption: Logic flow from experimental data to process parameters.

Applications in Process Development

Purification via Recrystallization[1][2]

-

Solvent Choice: Ethanol or Isopropanol are recommended.[1][2]

-

Reasoning: They likely exhibit a positive

(endothermic), meaning solubility drops significantly upon cooling, maximizing yield.[2]

-

-

Anti-solvent Crystallization:

Polymerization Solvent

For synthesizing poly(this compound):

-

Requirement: The monomer must be soluble, but the polymer might need to precipitate or stay in solution depending on the desired morphology.[1][2]

-

Recommendation: Chloroform or THF are often used for polymerization of functionalized anilines to maintain chain solubility during growth.[1][2]

References

-

Synthesis & Properties: BenchChem / PubChem. "this compound Compound Summary."[1][2] Link[2]

-

Solubility Methodology: Shaohua Jin et al. "Solubility and Thermodynamic Properties of Aniline Derivatives in Pure Solvents."[1][2] Journal of Chemical & Engineering Data. (Standard reference for aniline derivative protocols).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2]

-

Polymer Context: ResearchGate. "Synthesis of Functionalized Polyanilines." Link

Disclaimer: Specific mole fraction values for this intermediate vary by polymorph purity. The protocols above describe the validation method required for regulatory submission.

Sources

Topic: 2-(2-Phenylethoxy)aniline as a Pharmaceutical Intermediate for Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this landscape, specific molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind effectively to the ATP-binding site common to all kinases. This guide focuses on one such scaffold: 2-(2-phenylethoxy)aniline . We will dissect its chemical properties, explore the rationale for its use in drug design, provide detailed synthetic protocols for its preparation, and illustrate its application in the construction of potent kinase inhibitors. This document serves as a technical resource, blending established chemical principles with practical, field-proven insights for professionals in pharmaceutical research and development.

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases catalyze the phosphorylation of proteins, a fundamental mechanism for controlling a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The aberrant activity of these enzymes is a hallmark of many cancers, making them a prime therapeutic target.[2][3] A major class of therapeutics, ATP-competitive inhibitors, are designed to occupy the adenosine triphosphate (ATP) binding pocket, thereby preventing the phosphorylation event.[1]

The efficacy of these inhibitors hinges on their molecular architecture. The 4-anilinoquinazoline and 4-anilinopyrimidine cores, for example, are prominent structures in approved drugs like gefitinib and erlotinib.[1] The aniline moiety is critical, typically forming key hydrogen bonds with the "hinge region" of the kinase domain, a conserved structural element that connects the N- and C-lobes of the enzyme. The substituent at the ortho-position of the aniline ring, such as the 2-phenylethoxy group, plays a crucial role in orienting the molecule and exploiting adjacent hydrophobic pockets to enhance potency and selectivity.

The this compound Scaffold: A Privileged Structure

Chemical Properties and Structural Features

This compound is an organic compound with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol .[4][5][6] Its structure is characterized by an aniline ring substituted at the ortho position with a phenylethoxy group. This specific arrangement has profound implications for its chemical behavior and utility in drug design.

The aniline ring is electronically rich due to the powerful electron-donating effects of both the amino (-NH₂) and the ether (-OCH₂CH₂Ph) groups.[4] The placement of the bulky phenylethoxy group at the ortho position creates significant steric hindrance around the amino group, a phenomenon known as the "ortho effect."[4] This can influence the reactivity of the amine and lock the molecule into specific conformations, which can be highly advantageous for achieving selective binding to a biological target.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [4][5] |

| Molecular Weight | 213.28 g/mol | [4][5] |

| InChIKey | XHTYNSVPAGBEAU-UHFFFAOYSA-N | [4][6] |

| CAS Number | 20012-63-9; 97476-32-9 | [4][5] |

Rationale for Use in Kinase Inhibitors

The this compound scaffold is not merely a synthetic building block; it is an intelligently designed key for the kinase lock.

-

Hinge Binding: The aniline nitrogen serves as a critical hydrogen bond donor, anchoring the inhibitor to the backbone of the kinase hinge region. This interaction is a recurring theme in many potent kinase inhibitors.[1]

-

Hydrophobic Pocket Occupancy: The flexible phenylethoxy "tail" is perfectly suited to extend into a hydrophobic pocket adjacent to the ATP-binding site. This secondary interaction significantly increases binding affinity and can be a major determinant of selectivity among different kinases.

-

Conformational Constraint: The ortho-substitution helps to pre-organize the molecule into a favorable conformation for binding, reducing the entropic penalty upon insertion into the active site.

Caption: Conceptual binding of the this compound motif.

Synthesis of the Core Intermediate: this compound

The reliable synthesis of high-purity this compound is the foundational step for its use in drug development. Several classical and modern synthetic routes are available. The Ullmann condensation, a copper-catalyzed C-O bond formation reaction, represents a robust and historically significant method.[7][8][9]

Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a powerful method for forming aryl ethers.[7] In a typical approach for this target, 2-nitrophenol is coupled with a phenylethyl halide in the presence of a copper catalyst. The resulting nitro-aromatic intermediate is then reduced to the desired aniline. This two-step process is often preferred as the nitro group activates the aryl halide for the initial coupling reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

Step A: Synthesis of 2-Nitro-1-(2-phenylethoxy)benzene

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by the addition of (2-bromoethyl)benzene (1.2 eq.).

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures.[7] A slight excess of the alkyl halide ensures complete consumption of the limiting nitrophenol.

-

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Causality: Ullmann reactions typically require heat to proceed at a reasonable rate.[7]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-nitrophenol is consumed.

-

Workup and Purification: Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Step B: Reduction to this compound

-

Reactor Setup: Dissolve the intermediate from Step A in ethanol or acetic acid in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride (SnCl₂) dihydrate (3-5 eq.) portion-wise, or alternatively, set up a hydrogenation reaction using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

-

Causality: SnCl₂ in acidic media is a classic and effective method for the reduction of aromatic nitro groups. Catalytic hydrogenation is a cleaner alternative that avoids stoichiometric tin waste.

-

-

Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours. If using hydrogenation, stir vigorously at room temperature under positive hydrogen pressure.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup and Purification: After completion, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to afford pure this compound.

Application in the Synthesis of Kinase Inhibitors

The true value of this compound is realized when it is incorporated into a larger, biologically active molecule. A common and highly effective strategy involves its coupling with a heterocyclic core, such as a substituted quinazoline or pyrimidine. The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for this purpose, offering high yields and broad functional group tolerance.[11][12]

Key Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[11] This reaction has revolutionized medicinal chemistry by providing a reliable method to construct the core anilino-heterocycle bond found in many kinase inhibitors.[13][14]

Caption: Workflow for synthesizing a kinase inhibitor via Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of a Representative Inhibitor

Target: N-(2-(2-phenylethoxy)phenyl)quinazolin-4-amine

-

Reactor Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 4-chloroquinazoline (1.0 eq.), this compound (1.1 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and the chosen phosphine ligand (e.g., Xantphos, 0.1 eq.).

-

Causality: The reaction must be run under inert conditions to protect the sensitive palladium catalyst from oxygen. Cs₂CO₃ is a strong base required for the catalytic cycle.[13] The ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[11]

-

-

Catalyst and Solvent Addition: Add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.05 eq.) and anhydrous dioxane or toluene.

-

Reaction: Seal the tube and heat the mixture to 100-110 °C for 8-16 hours with vigorous stirring.

-

Causality: The elevated temperature is necessary to drive the catalytic cycle forward.

-

-

Monitoring: Follow the reaction's progress by LC-MS, checking for the consumption of the starting materials and the appearance of the product mass.

-

Workup and Purification: Cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate and purify the resulting crude solid by silica gel chromatography or recrystallization to obtain the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

Once the core scaffold is synthesized, medicinal chemists can explore how modifications affect biological activity. The this compound moiety offers several points for derivatization to optimize potency, selectivity, and pharmacokinetic properties.

| Modification Site | Rationale and Potential Impact | Representative Kinase IC₅₀ (nM) |

| Phenyl Ring of Phenylethoxy | Introduction of small groups (e.g., -F, -OMe) can probe for additional interactions in the hydrophobic pocket, potentially improving potency or altering the selectivity profile. | 10 - 100 |

| Aniline Ring | Substitution with small electron-withdrawing groups can modulate the pKa of the aniline nitrogen, fine-tuning the strength of the hinge-binding interaction. | 50 - 500 |

| Ethyl Linker | Shortening, lengthening, or rigidifying the linker can alter the vector and positioning of the terminal phenyl ring, which can be critical for achieving selectivity against closely related kinases. | Varies widely |

Note: IC₅₀ values are hypothetical and for illustrative purposes, based on trends observed for similar inhibitor classes.[15][16][17]

Analytical and Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for reproducible biological results. A combination of chromatographic and spectroscopic techniques should be employed.

| Parameter | Typical Acceptance Criteria | Method |

| Purity | ≥ 95% (often >98% for advanced intermediates) | HPLC, GC[18][19] |

| Identity | Conforms to expected structure | ¹H NMR, ¹³C NMR, MS[4][20] |

| Residual Solvents | Below ICH limits | GC-Headspace |

| LOD/LOQ | Method-dependent, often in µg/mL range | HPLC-UV, GC-NPD[4][18][21] |

Conclusion and Future Directions

This compound is a high-value intermediate in modern medicinal chemistry, providing a pre-validated structural motif for the design of potent and selective kinase inhibitors. Its synthesis via robust methods like the Ullmann condensation and its incorporation into complex molecules using powerful tools like the Buchwald-Hartwig amination are key skills for drug discovery chemists. Future research will likely focus on incorporating this scaffold into novel heterocyclic systems to target a broader range of the human kinome, including both well-established cancer targets and kinases implicated in inflammatory and neurodegenerative diseases. The continued exploration of derivatives will undoubtedly lead to the discovery of next-generation therapeutics.

References

-

Buchwald–Hartwig amination - Wikipedia. (2023, December 29). Wikipedia. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

-

PubChem. (n.d.). 2-(2-Phenylethyl)aniline. PubChem. [Link]

-

This compound (C14H15NO) - PubChemLite. (n.d.). Pubchem.ncbi.nlm.nih.gov. [Link]

-

Ullmann condensation - Wikipedia. (2023, November 29). Wikipedia. [Link]

- Google Patents. (n.d.). US7169791B2 - Inhibitors of tyrosine kinases.

-

Z. Novák et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024, January 18). Mdpi.com. [Link]

-

ANILINE DERIVATIVES - European Patent Office - EP 0790986 B1. (n.d.). [Link]

-

Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors - SciELO. (2014). Scielo.org.za. [Link]

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chem.libretexts.org. [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). United States Environmental Protection Agency. [Link]

-

Reddy, M. V. R., et al. (2011). Discovery of a clinical stage multi-kinase inhibitor sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): synthesis, structure-activity relationship, and biological activity. Journal of Medicinal Chemistry. [Link]

- Google Patents. (n.d.). US7232842B2 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

-

Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. (2009, December 24). Journal of Medicinal Chemistry. [Link]

-

2-(2-Phenylethynyl)aniline - MySkinRecipes. (n.d.). Myskinrecipes.com. [Link]

-

Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors - PubMed. (2018, January 1). PubMed. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Journal of the Indian Chemical Society. [Link]

-

Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b - ResearchGate. (n.d.). ResearchGate. [Link]

- Google Patents. (n.d.).

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The Ullmann Ether Condensation - ResearchGate. (n.d.). ResearchGate. [Link]

-

part 2: structure-activity relationship study for flavin analogs including investigations on their in vitro antitumor assay and docking simulation into protein tyrosine kinase - PubMed. (2008, July 15). PubMed. [Link]

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

-

2-(2-Phenylethynyl)aniline - SpectraBase. (n.d.). Spectrabase.com. [Link]

-

(PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate. (2020, February 27). ResearchGate. [Link]

-

Analytical method for the determination of aromatic amines - Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). Bgrci.de. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022, December 23). Mdpi.com. [Link]

-

(PDF) Identification of a New Inhibitor That Stabilizes Interleukin-2-Inducible T-Cell Kinase in Its Inactive Conformation - ResearchGate. (2025, November 11). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound | 20012-63-9; 97476-32-9 | Benchchem [benchchem.com]

- 5. 97476-32-9|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. spectrabase.com [spectrabase.com]

- 21. DGUV Information 213-583 Translation - BG RCI [bgrci.de]

Methodological & Application

Synthesis of 2-(2-phenylethoxy)aniline from 2-nitrophenol and phenethyl bromide

Abstract & Utility

This application note details the optimized two-step synthesis of 2-(2-phenylethoxy)aniline from 2-nitrophenol and phenethyl bromide . This scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in various tyrosine kinase inhibitors, GPCR ligands (specifically

The protocol prioritizes chemoselectivity and scalability , utilizing a Williamson ether synthesis followed by a mild catalytic hydrogenation. This workflow minimizes the formation of styrene byproducts during alkylation and prevents over-reduction or hydroxylamine accumulation during the aniline formation.

Synthetic Strategy Overview

The synthesis proceeds via two distinct chemical transformations:[1][2][3][4][5]

-

O-Alkylation (Williamson Ether Synthesis): Base-mediated nucleophilic substitution (

) of phenethyl bromide by the 2-nitrophenoxide anion. -

Nitro Group Reduction: Heterogeneous catalytic hydrogenation to convert the nitroarene to the corresponding aniline.

Reaction Scheme

Caption: High-level synthetic route transforming 2-nitrophenol to the target aniline.

Step 1: O-Alkylation of 2-Nitrophenol

Rationale & Mechanism

Phenols (

Critical Control Point: While phenethyl bromide is a primary halide, the

Reagent Table (Scale: 10 mmol)

| Reagent | MW ( g/mol ) | Equiv.[6] | Amount | Role |

| 2-Nitrophenol | 139.11 | 1.0 | 1.39 g | Substrate |

| Phenethyl Bromide | 185.06 | 1.2 | 2.22 g (1.64 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | Base |

| Potassium Iodide | 166.00 | 0.1 | 0.17 g | Catalyst (Finkelstein) |

| DMF (Anhydrous) | - | - | 15 mL | Solvent |

Experimental Protocol

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.

-

Solubilization: Add 2-Nitrophenol (1.39 g) and anhydrous DMF (15 mL). Stir until dissolved.

-

Deprotonation: Add

(2.76 g) in a single portion. The solution will turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Addition: Add Phenethyl bromide (2.22 g) and catalytic KI (0.17 g).

-

Note: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

-

-

Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

-

Endpoint: Typically 4–6 hours.

-

-

Workup:

-

Cool to RT. Pour mixture into 100 mL ice-water (precipitates the product and dissolves inorganic salts).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

mL) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Hexanes/EtOAc 9:1) if high purity is required.

Process Workflow Diagram

Caption: Operational workflow for the Williamson ether synthesis step.

Step 2: Catalytic Hydrogenation

Rationale & Mechanism

Reduction of the nitro group to the amine is best achieved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is cleaner than metal-acid reductions (Fe/HCl or SnCl₂), which generate heavy metal waste and require tedious workups. The reaction proceeds via the adsorption of the nitro compound onto the Pd surface, sequential transfer of hydride equivalents, and desorption of the aniline.

Safety Note: The ether linkage is stable to these conditions. However, Pd/C is pyrophoric; it must be handled wet or under inert gas to prevent ignition.

Reagent Table (Scale: ~8 mmol)

| Reagent | Equiv.[5][6][7] | Amount | Role |

| Nitro Intermediate | 1.0 | ~1.95 g (theoretical) | Substrate |

| Pd/C (10% wt) | 10 wt% | 0.20 g | Catalyst |

| Hydrogen ( | Excess | Balloon (~1 atm) | Reductant |

| Methanol (MeOH) | - | 20 mL | Solvent |

Experimental Protocol

-

Inerting: Place the nitro intermediate (1.95 g) in a 100 mL RBF. Add MeOH (20 mL).

-

Catalyst Addition:

-

Critical Safety: Purge the flask with Nitrogen (

) before adding catalyst. -

Add 10% Pd/C (0.20 g) carefully.

-

-

Hydrogenation:

-

Evacuate the flask (vacuum) and backfill with

(balloon). Repeat 3 times. -

Stir vigorously at RT under

atmosphere.

-

-

Monitoring: Reaction is usually complete in 2–4 hours. The yellow color of the nitro compound will fade to colorless/pale brown.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Caution: Do not let the filter cake dry out completely (fire hazard). Wash with MeOH.

-

Concentrate the filtrate in vacuo to yield the crude aniline.

-

-

Storage: The amine is sensitive to oxidation. Store under nitrogen in the dark or convert to the HCl salt for long-term stability.

Characterization & Validation

To validate the synthesis, confirm the following spectral features:

-

NMR (400 MHz,

-

Ether Linkage: Look for two distinct triplets around

3.1 ppm ( -

Aniline: Broad singlet at

3.5–4.0 ppm ( -

Aromatic Region: Multiplets for the phenethyl ring (5H) and the aniline ring (4H). The protons ortho to the amine/ether will be shielded relative to the nitro precursor.

-

-

Mass Spectrometry (ESI+):

-

Target

= 214.12.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Step 1: Low Yield | Incomplete deprotonation or moisture in DMF. | Use anhydrous DMF; dry |

| Step 1: Styrene formation | Temperature too high; base too strong. | Keep temp |

| Step 2: Incomplete Reduction | Catalyst poisoning or poor | Use fresh Pd/C; ensure vigorous stirring; purge system thoroughly. |

| Step 2: Hydroxylamine impurity | Reaction stopped too early. | Check TLC/LCMS; extend reaction time. |

References

-

Williamson Ether Synthesis Mechanism & Conditions

-

Nitro Group Reduction Protocols

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem Technical Guide: (Analogous protocol for alkyl ether anilines).

-

Specific Scaffold Utility (Silodosin/Alpha-Blockers)

-

PubChem Compound Summary:

-

Manetti, F., et al. (2013). "N-(2-phenylethyl)nitroaniline derivatives." PubMed Central. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

Application Notes & Protocols: A Guide to the Williamson Ether Synthesis of o-Phenetidine Derivatives

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis for the preparation of o-phenetidine and its derivatives. These compounds are valuable intermediates in the pharmaceutical, dye, and fragrance industries.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to optimize the synthesis for their specific needs, troubleshoot potential issues, and ensure the integrity of their results.

The Williamson ether synthesis, developed in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[2][3][4] The reaction is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction, typically involving an alkoxide or phenoxide ion reacting with a primary alkyl halide.[2][5][6] For the synthesis of o-phenetidine derivatives, the core transformation involves the O-alkylation of an o-aminophenol derivative.

The Underlying Science: Mechanism and Strategic Considerations

A foundational understanding of the reaction mechanism is critical for successful synthesis and optimization. The Williamson ether synthesis proceeds via an S(_N)2 pathway, a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group.[2][4]

The key steps are:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of the o-aminophenol derivative, forming a potent phenoxide nucleophile. The increased electron density on the oxygen atom makes it a much stronger nucleophile than the starting alcohol.[5][7]

-

Nucleophilic Attack: The newly formed phenoxide ion performs a "backside attack" on the electrophilic carbon of the alkylating agent (e.g., an ethyl halide).[2]

-

Displacement: Simultaneously, the bond between the carbon and the leaving group (e.g., a halide) breaks, resulting in the formation of the ether and a salt byproduct.[8][9]

Caption: General S(_N)2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of o-Phenetidine

This protocol details the synthesis of o-phenetidine from o-aminophenol and ethyl bromide. The principles outlined are broadly applicable to other derivatives.

Materials:

-

o-Aminophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Bromide (EtBr)

-

Acetonitrile (MeCN), anhydrous

-

Diethyl Ether (Et₂O)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-aminophenol (1.0 eq.).

-

Add anhydrous acetonitrile (10-15 volumes, e.g., 10-15 mL per gram of o-aminophenol).

-

Add anhydrous potassium carbonate (2.0 eq.). Using a powdered, anhydrous base is crucial for efficient deprotonation.

-

-

Alkylation:

-

Begin vigorous stirring of the suspension.

-

Add ethyl bromide (1.2-1.5 eq.) to the mixture at room temperature.[10] An excess of the alkylating agent helps drive the reaction to completion.

-

Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[10]

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of diethyl ether or the reaction solvent.[10]

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the solvent.

-

-

Extraction and Purification:

-

Dissolve the resulting crude oil in diethyl ether.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining inorganic impurities.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude o-phenetidine.

-

For high purity, the product should be purified by vacuum distillation or column chromatography.[11]

-

Caption: Experimental workflow for the synthesis of o-phenetidine.

Critical Parameters and Optimization Strategies

The success of the Williamson ether synthesis hinges on the careful selection of reactants and conditions. The following table summarizes key parameters and their impact.

| Parameter | Choices & Considerations | Rationale & Impact on o-Phenetidine Synthesis |

| Phenolic Substrate | o-Aminophenol and its derivatives. | The acidity of the phenolic proton is influenced by other ring substituents. Electron-withdrawing groups increase acidity, facilitating deprotonation. The presence of the amino group makes the system electron-rich. |

| Alkylating Agent | Primary (1°) Halides (e.g., EtBr, EtI) : Strongly preferred.[2][5][12] Secondary (2°) Halides : Use with caution.[5] Tertiary (3°) Halides : Unsuitable.[5][13] Other Leaving Groups : Tosylates (OTs) and Mesylates (OMs) are excellent alternatives to halides.[7] | The reaction is an S(_N)2 process, which is highly sensitive to steric hindrance. Primary halides give the best yields of the ether product. Secondary halides lead to a mixture of substitution and E2 elimination products.[9] Tertiary halides yield almost exclusively the elimination (alkene) product.[13] Iodides are more reactive than bromides, which are more reactive than chlorides. |

| Base | Weak (K₂CO₃, Cs₂CO₃) : Often sufficient for phenols, mild, and easy to handle.[10] Strong (NaOH, KOH) : Effective but can introduce water, which may reduce nucleophilicity. Very Strong (NaH, KH) : Powerful, for less acidic phenols. Must be used under strictly anhydrous conditions.[5][12][14] | The base must be strong enough to deprotonate the phenol. For o-aminophenol, a moderately strong base like K₂CO₃ is typically sufficient and avoids potential side reactions with the amino group. NaH provides irreversible deprotonation but is highly reactive.[5] |

| Solvent | Polar Aprotic (Acetonitrile, DMF, DMSO) : Preferred.[5][14] Alcohols (e.g., Ethanol) : Can be used, especially with the corresponding alkoxide base (e.g., NaOEt in EtOH).[5] | Polar aprotic solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the S(_N)2 reaction.[14] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity. |

| Temperature | 50-100 °C is a typical range.[6][14] | Higher temperatures increase the reaction rate. However, excessively high temperatures can favor the competing E2 elimination side reaction, especially if a secondary alkyl halide is used.[2] |

Troubleshooting Common Side Reactions

While robust, the Williamson synthesis is not without potential pitfalls. Understanding competing reactions is key to troubleshooting and maximizing yield.

-

E2 Elimination: This is the most common side reaction, where the alkoxide acts as a base, abstracting a proton from a carbon adjacent to the leaving group, forming an alkene.[4] This is favored by sterically hindered alkyl halides (secondary and especially tertiary), high temperatures, and strong, bulky bases.[4][7] Solution: Always use a primary alkyl halide when possible.[2][15]

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (primarily at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[2] Solution: The choice of solvent can influence selectivity. Polar aprotic solvents generally favor O-alkylation.

-

N-Alkylation: A specific challenge with o-aminophenol derivatives is the potential for the amino group to act as a nucleophile and compete with the phenoxide, leading to N-alkylated byproducts. Solution: The phenolic proton is significantly more acidic than the amine protons. Using a base that is strong enough to deprotonate the phenol but not the amine (like K₂CO₃) under controlled conditions helps ensure selective O-alkylation. The resulting phenoxide is also a much stronger nucleophile than the neutral amine group.

Caption: Competing reaction pathways in the Williamson synthesis.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. YouTube. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

-

Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Royal Society of Chemistry. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

Green Stone. (2026, February 22). Exploring the Applications of O-Phenetidine (CAS 94-70-2) in Dyes and Pharmaceuticals. [Link]

-

Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

WikiMili. (2021, October 23). Williamson ether synthesis. [Link]

-

The Organic Chemistry Tutor. (2026, February 3). Choosing the Best Williamson Ether Synthesis. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. p-Phenetidine (4-Ethoxyaniline) [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

Application Note: 2-(2-Phenylethoxy)aniline as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Abstract